DTME

Beschreibung

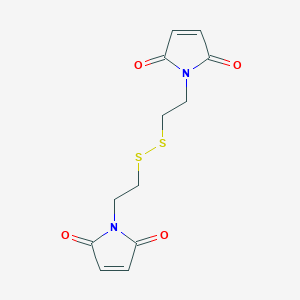

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVWDRVQIYUSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222136 | |

| Record name | Dithiobis(N-ethylmaleimide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71865-37-7 | |

| Record name | Dithiobis(N-ethylmaleimide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiobis(N-ethylmaleimide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-maleimidoethyl) Disulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dithiobismaleimidoethane (DTME) in Proteomics: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and developing targeted therapeutics. Dithiobismaleimidoethane (DTME) has emerged as a powerful tool in the proteomics arsenal (B13267) for elucidating these intricate networks. This in-depth guide explores the core principles, applications, and methodologies associated with the use of this compound in proteomics.

Introduction to Dithiobismaleimidoethane (this compound)

Dithiobismaleimidoethane (this compound) is a homobifunctional cross-linking agent widely used in proteomics to study protein-protein interactions. Its chemical structure features two maleimide (B117702) groups at either end of a spacer arm that contains a central disulfide bond. This unique design allows this compound to covalently link proteins that are in close proximity, effectively "freezing" transient or weak interactions for subsequent analysis.

The maleimide groups specifically and efficiently react with sulfhydryl groups (-SH) of cysteine residues, forming stable thioether bonds. The key feature of this compound is its cleavable nature. The disulfide bond within the spacer arm can be readily cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This reversibility is a significant advantage in mass spectrometry-based proteomics, as it allows for the separation of cross-linked proteins and simplifies data analysis. This compound is also cell membrane permeable, enabling in-vivo cross-linking studies.

Core Applications in Proteomics

The primary application of this compound in proteomics is the identification and characterization of protein-protein interactions . By covalently linking interacting proteins, this compound facilitates their co-purification and subsequent identification by mass spectrometry. This is particularly valuable for:

-

Mapping protein interaction networks: this compound can be used to capture a snapshot of the protein interactome within a cell or a specific cellular compartment under particular conditions.

-

Validating suspected interactions: Researchers can use this compound to confirm hypothetical protein-protein interactions identified through other techniques like yeast two-hybrid or co-immunoprecipitation.

-

Studying the topology of protein complexes: The known spacer arm length of this compound provides a distance constraint between the cross-linked cysteine residues, offering low-resolution structural information about the arrangement of subunits within a protein complex.

-

Investigating dynamic protein interactions: By applying this compound at different time points or under various stimuli, researchers can study the dynamics of protein complex formation and dissociation.

Quantitative Data Summary

The efficiency of this compound cross-linking is influenced by several factors, including the concentration of the proteins and the cross-linker, the reaction buffer composition, and the incubation time and temperature. While optimal conditions should be empirically determined for each specific system, the following table provides a summary of key quantitative parameters for this compound.

| Parameter | Value | Notes |

| Spacer Arm Length | 13.3 Å | This defines the maximum distance between the sulfhydryl groups of two cysteine residues that can be cross-linked. |

| Molecular Weight | 312.36 g/mol | |

| Reactivity | Sulfhydryl groups (Cysteine) | Highly specific for sulfhydryl groups at pH 6.5-7.5. Reactivity with primary amines can occur at pH > 7.5. |

| Cleavability | Reducible Disulfide Bond | Cleaved by reducing agents like DTT or TCEP. |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Must be dissolved in an organic solvent before being added to the aqueous reaction mixture. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound in proteomics.

General Workflow for this compound Cross-Linking and Mass Spectrometry Analysis

General workflow for this compound cross-linking experiments.

Detailed Protocol for In Vitro Protein Cross-Linking with this compound

Materials:

-

Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 µM. The buffer should be free of primary amines and sulfhydryl-containing compounds.

-

Dithiobismaleimidoethane (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 50 mM L-cysteine)

-

Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

-

Non-reducing sample buffer for SDS-PAGE

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 10-20 mM.

-

Cross-Linking Reaction:

-

To your protein sample, add the this compound stock solution to achieve a final concentration typically in the range of 25-500 µM. The optimal concentration should be determined empirically by performing a concentration titration. A good starting point is a 20 to 50-fold molar excess of this compound over the protein concentration.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal incubation time may need to be determined experimentally.

-

-

Quench the Reaction: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis by SDS-PAGE:

-

To analyze the cross-linking products, mix aliquots of the quenched reaction with both reducing and non-reducing SDS-PAGE sample buffers.

-

Heat the samples and load them onto a polyacrylamide gel.

-

Run the gel and visualize the protein bands by Coomassie staining or Western blotting. In the non-reducing lane, the appearance of higher molecular weight bands compared to the protein monomer indicates successful cross-linking. These higher molecular weight bands should be absent or significantly reduced in the reducing lane due to the cleavage of the disulfide bond in this compound.

-

Protocol for Sample Preparation for Mass Spectrometry Analysis

Materials:

-

Cross-linked and quenched protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Denaturation and Reduction:

-

To the cross-linked protein sample, add urea to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce all disulfide bonds, including the one in the this compound linker.

-

-

Alkylation:

-

Add iodoacetamide to a final concentration of 55 mM and incubate for 20-30 minutes in the dark at room temperature to alkylate the free sulfhydryl groups.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with formic acid to a final pH of ~2-3.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis Workflow

The analysis of mass spectrometry data from this compound cross-linking experiments requires specialized software that can identify cross-linked peptides.

Data analysis workflow for this compound cross-linked samples.

The general steps involved are:

-

Peak List Generation: The raw mass spectrometry data is converted into a peak list format.

-

Database Search: A specialized cross-link search engine (e.g., pLink, MeroX, Kojak) is used to search the peak lists against a protein sequence database. The software considers the mass of the this compound cross-linker (in its cleaved form) and searches for pairs of peptides that are linked.

-

False Discovery Rate (FDR) Estimation: The search results are filtered to a specific FDR (typically 1-5%) to ensure the confidence of the identified cross-links.

-

Data Interpretation: The identified cross-links are then used to infer protein-protein interactions and to map the interaction sites. The results can be visualized on protein structures or as interaction networks.

Conclusion

Dithiobismaleimidoethane is a versatile and valuable tool for researchers in proteomics and drug development. Its ability to capture and identify protein-protein interactions, coupled with its cleavable nature that simplifies mass spectrometry analysis, makes it an indispensable reagent for mapping the complex web of interactions that govern cellular function. By following the detailed protocols and understanding the data analysis workflow outlined in this guide, researchers can effectively leverage the power of this compound to gain deeper insights into their biological systems of interest.

The Core Mechanism of DTME: A Technical Guide to a Reversible Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Dithiobis(maleimidoethane) (DTME) is a homobifunctional crosslinking reagent widely utilized in the fields of biochemistry, molecular biology, and drug development for the covalent linkage of molecules containing sulfhydryl groups.[1][2] Its defining characteristic is the presence of a central disulfide bond within its spacer arm, which renders the crosslink cleavable under reducing conditions.[1][2][3][4] This attribute makes this compound an invaluable tool for studying protein-protein interactions, characterizing protein structures, and developing bioconjugates.[2][5][6] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental considerations, and a summary of its key properties.

Mechanism of Action: A Two-Step Process

The crosslinking activity of this compound is centered around the reactivity of its two terminal maleimide (B117702) groups towards sulfhydryl (-SH) groups, typically found in the cysteine residues of proteins.[1][3][4] The reaction proceeds via a specific and efficient mechanism, primarily at a pH range of 6.5-7.5.[1]

Step 1: Nucleophilic Attack and Thioether Bond Formation

The process begins with the nucleophilic attack of a sulfhydryl group on the carbon-carbon double bond of one of the maleimide rings. This reaction results in the formation of a stable, covalent thioether linkage.[1] The reaction is highly specific for sulfhydryls within the optimal pH range; reactivity towards primary amines is significantly lower, approximately 1000 times slower at pH 7.[1]

Step 2: Crosslinking via the Second Maleimide Group

As a homobifunctional crosslinker, this compound possesses a second maleimide group at the opposite end of its spacer arm. This group can then react with a second sulfhydryl-containing molecule, resulting in the formation of a covalent crosslink between the two molecules.

Reversibility: The Cleavable Disulfide Bridge

A key feature of this compound is the reversibility of the crosslink, which is facilitated by the disulfide bond within its spacer arm.[1][3][4] This allows for the separation of the crosslinked molecules under mild reducing conditions, which is particularly useful for applications such as affinity purification and mass spectrometry analysis of protein complexes.

The cleavage is typically achieved by treating the crosslinked product with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3] This process reduces the disulfide bond, breaking the covalent link between the two molecules and regenerating the sulfhydryl groups on each molecule, with the this compound spacer arm now present as two separate fragments attached to each molecule.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 312.37 g/mol | [3][7] |

| Spacer Arm Length | 13.3 Å | [2][3][4] |

| Reactive Groups | Maleimide (at both ends) | [2] |

| Target Functional Group | Sulfhydryl (-SH) | [2] |

| Optimal pH for Reaction | 6.5 - 7.5 | [1] |

| Cleavage Agent | Reducing agents (e.g., DTT, TCEP) | [1][2][3][4] |

| Solubility | Water-insoluble (dissolve in DMSO or DMF) | [2][3][4] |

| Cell Membrane Permeable | Yes | [3][4] |

Experimental Protocols

A generalized experimental workflow for using this compound to crosslink two proteins is outlined below. The optimal conditions, including protein and crosslinker concentrations, should be determined empirically for each specific application.

Detailed Methodologies

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein(s) to be crosslinked in a suitable conjugation buffer (e.g., phosphate, borate, or HEPES) at a pH between 6.5 and 7.5.[1][8] A typical protein concentration is 0.1 mM.[1] Ensure the buffer is free of primary amines and sulfhydryls.

-

This compound Stock Solution: this compound is not readily soluble in aqueous solutions and should be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[3][4]

2. Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution. A two- to three-fold molar excess of the crosslinker over the protein is generally recommended to achieve sufficient conjugation.[1] The final concentration of the organic solvent should be kept low (typically below 10-15%) to avoid protein denaturation, unless protein solubility is not a concern.[1]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.[1]

3. Quenching and Purification (Optional):

-

The reaction can be stopped by adding a small molecule containing a sulfhydryl group (e.g., 2-mercaptoethanol (B42355) or DTT) to consume any unreacted this compound.

-

Excess, non-reacted crosslinker can be removed by methods such as dialysis or desalting.[1]

4. Cleavage of Crosslinks:

-

To cleave the disulfide bond in the this compound spacer arm, treat the crosslinked sample with a reducing agent.[1] A typical procedure involves incubation with 10-100 mM DTT or TCEP.[1] For analysis by SDS-PAGE, heating the sample for 5 minutes in a standard reducing sample buffer is usually sufficient to cleave the crosslinks.[1]

Important Considerations

-

pH Control: Maintaining the pH between 6.5 and 7.5 is critical for the specific reaction of maleimides with sulfhydryls.[1] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the hydrolysis of the maleimide group to a non-reactive maleamic acid can occur.[1]

-

Hydrolysis: Aqueous solutions of this compound are not stable over long periods due to the potential for hydrolysis of the maleimide ring. Therefore, it is recommended to prepare the this compound stock solution fresh for each experiment.[1]

-

Introduction of Sulfhydryl Groups: For molecules that lack free sulfhydryl groups, these can be introduced through chemical modification of primary amines using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (B1205332) (Traut's Reagent).[1]

Applications in Research and Development

The unique properties of this compound make it a versatile tool for a variety of applications, including:

-

Probing Protein Structure and Oligomerization: By crosslinking nearby sulfhydryl groups, this compound can be used to gain insights into the quaternary structure of proteins.[2]

-

Studying Protein-Protein Interactions: this compound can capture transient or weak protein interactions for subsequent analysis.[5][6]

-

Bioconjugation and Drug Delivery: this compound is used to link proteins, peptides, or other biomolecules to create targeted drug delivery systems and other bioconjugates.[5][6]

-

Material Science: It is utilized in the synthesis of advanced materials such as hydrogels and nanomaterials for biomedical applications.[5][6]

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound (dithio-bis-maleimidoethane) | 71865-37-7 [sigmaaldrich.com]

- 3. This compound Crosslinker - this compound - ProteoChem [proteochem.com]

- 4. 제품 [insung.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. labsolu.ca [labsolu.ca]

- 8. tools.thermofisher.com [tools.thermofisher.com]

The Sentinel's Bond: A Technical Guide to the Safe Handling and Application of the DTME Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the dithiobis(maleimidoethane) (DTME) crosslinking agent, a valuable tool in the interrogation of protein-protein interactions. This compound's unique properties—its sulfhydryl-reactivity, defined spacer arm, and cleavable disulfide bond—make it a powerful reagent for capturing transient and stable protein complexes. This document outlines the critical safety protocols, handling procedures, and detailed experimental methodologies requisite for the effective and safe use of this compound in the laboratory.

Safety and Handling of this compound

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidelines are based on the general safety protocols for maleimide-containing compounds.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

Maleimide (B117702) compounds are known to be potent thiol-reactive agents and can be irritating and sensitizing. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powdered form. Standard laboratory PPE is mandatory and includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.

-

Body Protection: A lab coat should be worn at all times.

1.2. Storage and Stability

This compound is sensitive to moisture and heat. To maintain its reactivity, it should be stored under the following conditions:

-

Temperature: 2-8°C.

-

Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Light: Protect from light.

This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous stock solutions are not recommended due to the hydrolysis of the maleimide groups.

1.3. Spill Management and Disposal

In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for chemical waste disposal. The spill area should be cleaned with an appropriate solvent. All this compound waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Physicochemical and Reactive Properties of this compound

A clear understanding of this compound's properties is crucial for its effective application in crosslinking experiments.

| Property | Value | References |

| Molecular Weight | 312.36 g/mol | [1] |

| CAS Number | 71865-37-7 | [1] |

| Spacer Arm Length | 13.3 Å | [1] |

| Chemical Formula | C₁₂H₁₂N₂O₄S₂ | [1] |

| Reactive Groups | Maleimide (at both ends) | [1] |

| Reactivity | Sulfhydryl groups (-SH) | [1] |

| Cleavability | Cleavable by reducing agents (e.g., DTT, TCEP) | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water | [2] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein crosslinking studies. Optimization of reaction conditions, including protein and crosslinker concentrations, is often necessary for specific applications.

3.1. General Workflow for Protein Crosslinking and Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound crosslinking coupled with mass spectrometry.

Caption: A generalized workflow for identifying protein-protein interactions using this compound.

3.2. Protocol for In Vitro Protein Crosslinking with this compound

This protocol is designed for crosslinking purified proteins or protein complexes in solution.

Materials:

-

This compound Crosslinker

-

Anhydrous DMSO or DMF

-

Sulfhydryl-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., 1M Tris-HCl, pH 7.5 or a thiol-containing compound like cysteine or β-mercaptoethanol)

-

Protein sample in a compatible buffer

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

-

Prepare Protein Sample: Ensure the protein sample is in a sulfhydryl-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

-

Crosslinking Reaction: Add the this compound stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Incubation times and temperatures may require optimization.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

3.3. Protocol for Cleavage of this compound Crosslinks

The disulfide bond in the this compound spacer arm can be cleaved to reverse the crosslink, which is useful for identifying the individual crosslinked proteins.

Materials:

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

SDS-PAGE sample buffer

Procedure:

-

To your crosslinked sample, add a reducing agent to a final concentration of 20-100 mM.

-

Incubate the sample at 37-56°C for 30-60 minutes.

-

Analyze the sample by SDS-PAGE to observe the dissociation of the crosslinked complex into its constituent proteins.

Reaction Mechanism and Visualization

4.1. The Thiol-Maleimide Reaction

The crosslinking reaction of this compound is dependent on the reaction of its two maleimide groups with sulfhydryl groups present on cysteine residues of proteins. This reaction, a Michael addition, forms a stable thioether bond.

Caption: The reaction of this compound with sulfhydryl groups and subsequent cleavage.

4.2. Safety Protocol Flowchart

Adherence to a strict safety protocol is paramount when working with this compound.

Caption: A flowchart outlining the key safety steps for handling this compound.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions. Its well-defined spacer arm and cleavable nature provide researchers with the ability to capture and subsequently identify interacting protein partners. However, its reactivity necessitates a thorough understanding of and adherence to strict safety and handling protocols. By following the guidelines outlined in this technical guide, researchers can safely and effectively employ this compound to unravel the complex networks of protein interactions that govern cellular processes.

References

The Application of Dithiobis(maleimidoethane) (DTME) in Protein Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for identifying and characterizing these interactions, providing valuable insights into protein complex topology and dynamics.[1][2][3] Among the various cross-linking reagents available, dithiobis(maleimidoethane) (DTME) is a homobifunctional, thiol-reactive cross-linker that offers specific advantages for probing protein structures and interactions. This technical guide provides an in-depth review of the application of this compound in protein interaction studies, detailing experimental protocols, summarizing quantitative data, and illustrating its utility in elucidating signaling pathways.

This compound possesses two maleimide (B117702) groups at each end of a 13 Å spacer arm, which specifically react with sulfhydryl groups of cysteine residues. The disulfide bond within the spacer arm is cleavable by reducing agents, facilitating the identification of cross-linked peptides during mass spectrometry analysis. This feature simplifies data analysis and enhances the confidence in identified protein-protein interactions.

Core Principles of this compound Cross-Linking

The fundamental principle of this compound cross-linking involves the covalent linkage of cysteine residues in close proximity, thereby "capturing" interacting protein partners. The workflow typically involves the following key stages:

-

Cross-linking Reaction: Incubation of the protein sample with this compound to allow the formation of covalent bonds between spatially close cysteine residues.

-

Quenching: Termination of the cross-linking reaction.

-

Protein Denaturation, Reduction, and Alkylation: Preparation of the cross-linked protein mixture for enzymatic digestion.

-

Enzymatic Digestion: Cleavage of the protein into smaller peptides.

-

Enrichment of Cross-linked Peptides (Optional): Isolation of cross-linked peptides from the more abundant linear peptides.

-

Mass Spectrometry Analysis: Identification of the cross-linked peptides to reveal the interacting proteins and their sites of interaction.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in protein interaction studies. Below are generalized protocols for in vitro and in vivo cross-linking experiments.

In Vitro Cross-Linking of Purified Proteins/Complexes with this compound

This protocol is adapted from methodologies described for thiol-reactive cross-linkers.

Materials:

-

Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)

-

Dithiobis(maleimidoethane) (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound

-

Quenching solution (e.g., 2-mercaptoethanol, DTT, or L-cysteine)

-

Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride)

-

Reducing agent (e.g., DTT or TCEP)

-

Alkylating agent (e.g., iodoacetamide)

-

Sequencing-grade trypsin

-

Mass spectrometer

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of thiol-containing reagents. The protein concentration should be optimized for the specific interaction being studied.

-

This compound Stock Solution: Prepare a fresh stock solution of this compound in DMSO or DMF at a concentration of 10-25 mM.

-

Cross-linking Reaction: Add the this compound stock solution to the protein sample to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Sample Preparation for Mass Spectrometry:

-

Denature the cross-linked proteins by adding denaturation buffer.

-

Reduce disulfide bonds (including the one in this compound) by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to below 1 M.

-

-

Trypsin Digestion: Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Cross-Linking with this compound

This protocol provides a general framework for cross-linking proteins within a cellular context.

Materials:

-

Cell culture expressing the protein(s) of interest

-

Phosphate-buffered saline (PBS)

-

This compound

-

DMSO

-

Lysis buffer

-

Quenching solution (e.g., DTT or 2-mercaptoethanol)

Procedure:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any interfering media components.

-

Cross-linking: Resuspend the cell pellet in PBS containing a final concentration of 0.1-1 mM this compound (from a fresh stock in DMSO). Incubate for 30 minutes at room temperature with gentle agitation.

-

Quenching: Quench the reaction by adding a quenching solution to the cell suspension.

-

Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Further Processing: The resulting lysate can be subjected to immunoprecipitation to enrich for the protein of interest and its cross-linked partners, followed by SDS-PAGE and in-gel digestion, or directly processed for shotgun proteomics analysis as described in the in vitro protocol.

Quantitative Data in this compound-based Studies

| Interacting Proteins | Cross-linked Residues | Peptide Sequences | Cross-link Type | Abundance Ratio (Condition A vs. B) |

| Protein A - Protein B | Cys123 - Cys45 | K.ACC YSL...R - R.FGC T...K | Inter-protein | 2.5 |

| Protein A - Protein A | Cys56 - Cys89 | K.VC G...R - N.LC K...Q | Intra-protein | 1.2 |

| Protein C - Protein D | Cys78 - Cys101 | R.MC ...K - G.PC ...R | Inter-protein | 0.8 |

This table summarizes hypothetical quantitative cross-linking data. The abundance ratio indicates the change in the interaction under different experimental conditions (e.g., with and without a drug).

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical experimental workflow for this compound cross-linking and a hypothetical signaling pathway elucidated using this technique.

This compound Cross-Linking Experimental Workflow

Signaling Complex Identified by this compound Cross-Linking

The following diagram illustrates a hypothetical signaling complex involving the Na/K-ATPase α1 subunit and the c-Src kinase, based on findings from studies utilizing thiol-reactive cross-linkers.[4] This demonstrates how this compound can be used to capture and identify components of a signaling pathway.

Applications in Drug Discovery and Development

This compound-based XL-MS can be a valuable tool in the drug discovery pipeline.

-

Target Identification and Validation: By identifying the binding partners of a drug target, this compound can help to validate its role in a particular signaling pathway and uncover potential off-target effects.

-

Mechanism of Action Studies: this compound can be used to study conformational changes in a protein or protein complex upon drug binding, providing insights into the drug's mechanism of action.

-

Mapping Drug Binding Sites: While not its primary application, information from cross-linking studies can sometimes provide spatial constraints that help to model the binding site of a small molecule.

Conclusion

Dithiobis(maleimidoethane) (this compound) is a specific and versatile cross-linking reagent for the study of protein-protein interactions. Its thiol-reactivity and cleavable spacer arm make it a valuable tool for XL-MS workflows. By providing detailed experimental protocols, illustrative data, and visualizations of its application, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of this compound to unravel the complexities of protein interaction networks. The continued application and development of this compound-based methodologies will undoubtedly contribute to a deeper understanding of cellular function and the development of novel therapeutics.

References

- 1. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]

- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Cleavable Crosslinkers: A Technical Guide to DTME and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and identify these interactions in their native cellular environment. A significant advancement in this field has been the development of cleavable crosslinkers, which introduce a selectively severable bond within the crosslinker spacer arm. This innovation has revolutionized XL-MS by simplifying data analysis and enhancing the confidence of identified interactions. This technical guide provides an in-depth exploration of the discovery and development of cleavable crosslinkers, with a particular focus on the sulfhydryl-reactive reagent, Dithiobis(succinimidyl propionate) (DTME).

The Advent of Cleavable Crosslinking

Traditional, non-cleavable crosslinkers permanently link interacting proteins, creating complex mixtures of crosslinked peptides after enzymatic digestion. The resulting tandem mass spectra are often challenging to interpret due to the presence of fragment ions from both peptides. To address this, cleavable crosslinkers were designed with linkages that can be broken under specific conditions, such as reduction, photo-irradiation, or changes in pH. This cleavage allows for the separation of the crosslinked peptides, simplifying their identification and increasing the accuracy of PPI mapping.

One of the earliest and most widely adopted strategies was the incorporation of a disulfide bond within the crosslinker's spacer arm. This disulfide bridge is stable under normal physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This principle is the foundation for disulfide-containing crosslinkers like this compound and its amine-reactive counterpart, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent.

A Comparative Overview of Key Cleavable Crosslinkers

The selection of an appropriate crosslinker is critical for the success of an XL-MS experiment. Factors to consider include the reactivity of the functional groups, the length of the spacer arm, and the cleavability of the linker. The following table summarizes the quantitative properties of this compound and other commonly used cleavable crosslinkers.

| Crosslinker | Abbreviation | Reactive Group | Target Residue(s) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable Bond | Cleavage Condition |

| Dithiobis(succinimidyl propionate) | DSP | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 12.0 | 404.42 | Disulfide | Reducing agents (DTT, TCEP) |

| Dithiobismaleimidoethane | This compound | Maleimide | Sulfhydryls (Cysteine) | 13.3 | 312.37 | Disulfide | Reducing agents (DTT, TCEP) |

| Disuccinimidyl sulfoxide (B87167) | DSSO | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 10.1 | 388.35 | Sulfoxide | Gas-phase fragmentation (CID) |

| Disuccinimidyl dibutyric urea | DSBU | N-hydroxysuccinimide (NHS) ester | Primary amines (Lysine) | 12.5 | 424.39 | Urea | Gas-phase fragmentation (CID) |

Experimental Protocols

General Workflow for Crosslinking Mass Spectrometry (XL-MS)

The overall workflow for an XL-MS experiment using a cleavable crosslinker involves several key steps, from sample preparation to data analysis.

Caption: A generalized workflow for a typical cross-linking mass spectrometry experiment.

Detailed Protocol for In-Cell Crosslinking with this compound followed by Immunoprecipitation

This protocol describes the use of the membrane-permeable crosslinker this compound to stabilize protein-protein interactions within living cells, followed by immunoprecipitation to enrich for a specific protein of interest and its interacting partners.

Materials:

-

This compound (Dithiobismaleimidoethane)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 50 mM L-cysteine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5, or SDS-PAGE sample buffer with a reducing agent)

-

Reducing agent (e.g., 100 mM DTT or 50 mM TCEP)

Procedure:

-

Cell Culture and Harvest:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

-

This compound Crosslinking:

-

Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution in PBS to the desired final concentration (typically 0.2-2 mM).

-

Add the this compound/PBS solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Remove the crosslinking solution and add quenching buffer.

-

Incubate for 15 minutes at room temperature to quench any unreacted this compound.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Collect the beads using a magnetic stand and wash them three times with wash buffer.

-

-

Elution and Cleavage:

-

To elute the crosslinked protein complexes, add elution buffer containing a reducing agent (e.g., 100 mM DTT) to the beads.

-

Incubate at 37°C for 30 minutes to cleave the disulfide bonds within the this compound crosslinker.

-

Alternatively, for SDS-PAGE analysis, resuspend the beads in 2x SDS-PAGE sample buffer containing a reducing agent and heat at 95°C for 5-10 minutes.

-

Collect the eluate for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.

-

Application in Elucidating Signaling Pathways: The Nicotinic Acetylcholine (B1216132) Receptor

Cleavable crosslinkers have been instrumental in mapping the intricate network of interactions within signaling pathways. For instance, chemical crosslinking has been used to study the dynamic changes in the interactome of the α7 nicotinic acetylcholine receptor (nAChR) upon nicotine (B1678760) activation. The following diagram illustrates a simplified representation of the nAChR signaling pathway, highlighting key protein interactions that can be investigated using crosslinking technologies.

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

Synthesis of a Cleavable Crosslinker: The Example of DiSPASO

While this compound is commercially available, understanding the synthesis of cleavable crosslinkers provides valuable insight into their design and functionality. A recently developed lysine-reactive, MS-cleavable crosslinker, DiSPASO, serves as an illustrative example of the synthetic strategies employed. The synthesis involves a multi-step process to generate a molecule with two reactive NHS esters, a cleavable sulfoxide bond, and an alkyne handle for enrichment.

Caption: General synthetic workflow for a cleavable crosslinker.

Future Perspectives and Conclusion

The development of cleavable crosslinkers has been a pivotal advancement in the field of proteomics, enabling more robust and confident identification of protein-protein interactions. The continuous innovation in crosslinker chemistry, including the introduction of new cleavable moieties, enrichment tags, and photo-activatable groups, promises to further expand the capabilities of XL-MS. These advancements will undoubtedly play a crucial role in unraveling the complexities of cellular protein networks and will be invaluable for drug discovery and development by providing detailed insights into the mechanism of action of therapeutic agents and identifying novel drug targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize cleavable crosslinkers like this compound in their quest to understand the intricate dance of proteins within the cell.

The Significance of DTME Spacer Arm Length: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Chemical cross-linking, a technique that covalently links interacting amino acids, has emerged as a powerful tool for elucidating protein structure and function. Dithiobis(maleimidoethane) (DTME), a homobifunctional cross-linker, plays a crucial role in these investigations. This technical guide provides a comprehensive overview of the this compound spacer arm, its precise length, and the profound significance of this dimension in shaping experimental outcomes and driving scientific discovery.

This compound is characterized by its sulfhydryl-reactive maleimide (B117702) groups at both ends of a spacer arm. A key feature of this compound is the presence of a disulfide bond within its spacer arm, rendering the cross-link cleavable under reducing conditions. This reversibility is instrumental for downstream analytical techniques, particularly mass spectrometry-based proteomics. The defined length of the this compound spacer arm acts as a molecular ruler, providing critical distance constraints for modeling protein structures and complexes.

Quantitative Data on this compound and Comparative Cross-linkers

The precise length of a cross-linker's spacer arm is a critical parameter that dictates its utility in different applications. This compound possesses a spacer arm length of 13.3 Å.[1] This intermediate length is suitable for a range of applications, from capturing intramolecular interactions within a single protein to bridging subunits of a protein complex. The choice of cross-linker is often guided by the expected distance between the target functional groups. A selection of sulfhydryl-reactive cross-linkers with varying spacer arm lengths is presented below for comparison.

Table 1: Comparison of Sulfhydryl-Reactive Cross-linker Spacer Arm Lengths

| Cross-linker | Spacer Arm Length (Å) | Reactive Groups | Cleavable? |

| This compound | 13.3 | Maleimide | Yes (Disulfide bond) |

| BMOE (Bismaleimidoethane) | 8.0 | Maleimide | No |

| BMH (Bismaleimidohexane) | 16.1 | Maleimide | No |

| TMEA (Tris[2-maleimidoethyl]amine) | 11.7 (average) | Maleimide | No |

| HBVS | 10.6 | Vinyl Sulfone | No |

This table is a compilation of data from various sources and is intended for comparative purposes.

The significance of the spacer arm length extends to its impact on the type of interactions that can be captured. Shorter spacer arms are generally more effective for probing intramolecular interactions and defining the fine architecture of protein domains. In contrast, longer spacer arms are better suited for identifying intermolecular interactions between different protein subunits or components of a larger complex.[2]

Experimental Protocols

The successful application of this compound in cross-linking experiments hinges on meticulous adherence to optimized protocols. Below are detailed methodologies for a typical in-solution protein cross-linking experiment followed by analysis using mass spectrometry.

Protocol 1: In-Solution Cross-linking of a Purified Protein Complex with this compound

Materials:

-

Purified protein complex in a sulfhydryl-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2)

-

This compound cross-linker

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column

Procedure:

-

Protein Preparation:

-

Ensure the purified protein complex is in a buffer free of sulfhydryl-containing reagents at a pH between 6.5 and 7.5.[2] The presence of extraneous sulfhydryl groups will compete with the target cysteines for reaction with this compound.

-

The protein concentration should be optimized for the specific system, but a starting concentration of 1-5 mg/mL is common.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in high-quality, anhydrous DMSO or DMF to a final concentration of 10-20 mM. This compound is moisture-sensitive and stock solutions should be prepared fresh.

-

-

Cross-linking Reaction:

-

Add the this compound stock solution to the protein sample to achieve a final molar excess of this compound over the protein. A starting point is a 20 to 50-fold molar excess, but this should be empirically optimized.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the cross-linking reaction, add a quenching solution containing a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Preparation for Analysis:

-

Remove excess, unreacted cross-linker and quenching reagent using a desalting column or dialysis.

-

The cross-linked sample is now ready for analysis by SDS-PAGE, followed by in-gel digestion and mass spectrometry.

-

Protocol 2: Cleavage of this compound Cross-links for Mass Spectrometry Analysis

Materials:

-

Cross-linked protein sample

-

Reducing agent (DTT or TCEP)

-

Alkylation agent (e.g., Iodoacetamide)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Reduction:

-

To the cross-linked protein sample, add DTT to a final concentration of 10-20 mM or TCEP to a final concentration of 5 mM.

-

Incubate at 56°C for 30 minutes to reduce the disulfide bond within the this compound spacer arm, cleaving the cross-link.

-

-

Alkylation:

-

Alkylate the newly formed free sulfhydryl groups to prevent re-oxidation by adding iodoacetamide (B48618) to a final concentration of 40-50 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Perform an in-solution or in-gel digestion of the protein sample with trypsin overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of peptides containing a modification corresponding to the cleaved this compound remnant will reveal the sites of cross-linking.

-

Significance and Applications

The defined 13.3 Å spacer arm of this compound provides a powerful constraint for studying protein architecture and interactions. This "molecular ruler" is instrumental in a variety of applications, from defining the topology of individual proteins to mapping the intricate network of interactions within large cellular machines.

Elucidating the Architecture of the Ubiquitin-Proteasome System

A prime example of the significance of cross-linking in unraveling complex biological machinery is the study of the 26S proteasome . This large, multi-subunit complex is responsible for regulated protein degradation and is central to cellular homeostasis.[2] Cross-linking mass spectrometry (XL-MS) has been instrumental in piecing together the intricate architecture of this dynamic machine.[3]

The ubiquitin-proteasome pathway involves the tagging of substrate proteins with ubiquitin chains, which are then recognized by the proteasome for degradation. The topology of these ubiquitin chains, meaning the specific lysine (B10760008) residues on ubiquitin that are used for chain formation, dictates the downstream signaling outcome.[4][5] Cross-linking studies, using reagents like this compound, can provide crucial distance information to map the interactions between ubiquitin, substrate proteins, and the various subunits of the proteasome.[6]

For instance, this compound can be used to probe the spatial arrangement of ubiquitin ligases (E3s) and their substrates, providing insights into the mechanism of ubiquitin transfer. The 13.3 Å spacer arm is well-suited to capture interactions between catalytic domains and substrate recognition domains within these dynamic complexes.

Below is a conceptual workflow for using this compound to study the interaction between an E3 ubiquitin ligase and its substrate.

The data generated from such an experiment can be used to build or refine structural models of the E3-substrate complex, providing a deeper understanding of the ubiquitination process.

Mapping Signaling Pathways

Signal transduction pathways rely on a cascade of protein-protein interactions to transmit information from the cell surface to the nucleus. Cross-linking with this compound can be employed to capture these transient interactions and map the connectivity of signaling networks. For example, in the Tumor Necrosis Factor (TNF) signaling pathway , the binding of TNF to its receptor (TNFR1) initiates the assembly of a multi-protein complex at the cell membrane.[7][8] This complex then triggers downstream signaling cascades that can lead to either cell survival or apoptosis.

The dynamic nature of these interactions makes them challenging to study by traditional methods. This compound, with its ability to "freeze" these interactions in time, can be a valuable tool. By applying this compound to cells stimulated with TNF, researchers can capture the components of the signaling complex and identify direct interaction partners.

The following diagram illustrates a simplified representation of the initial steps in the TNFR1 signaling pathway, highlighting potential cross-linking targets for a reagent like this compound.

By identifying cross-links between these components, the stoichiometry and spatial organization of the signaling complex can be determined, providing valuable insights into the mechanisms of signal propagation.

Conclusion

The 13.3 Å spacer arm of this compound provides a crucial dimensional constraint that is of immense significance for researchers in molecular biology, structural biology, and drug development. Its intermediate length, combined with the cleavability of its disulfide bond, makes it a versatile tool for probing a wide range of protein-protein interactions. From defining the intricate architecture of large macromolecular machines like the proteasome to mapping the transient interactions within dynamic signaling pathways, this compound empowers scientists to translate proximity information into detailed structural and functional insights. A thorough understanding of the properties of the this compound spacer arm, coupled with the application of robust experimental protocols, is essential for leveraging the full potential of this powerful chemical cross-linker in advancing our knowledge of the molecular underpinnings of life.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Analysis of the Dynamic Proteasome Structure by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Details Underlying Dynamic Structures and Regulation of the Human 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomics links ubiquitin chain topology change to transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Function of the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Unraveling Protein-Protein Interactions: A Detailed Guide to DTME Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of Dithiobis(maleimidoethane) (DTME), a sulfhydryl-reactive, cleavable crosslinking agent, in the study of protein-protein interactions. By covalently linking interacting proteins, this compound allows for the stabilization of transient complexes, facilitating their isolation and identification. Subsequent cleavage of the crosslinker enables the separation of interacting partners for downstream analysis, most notably mass spectrometry.

Introduction to this compound Crosslinking

This compound is a homobifunctional crosslinking reagent with a spacer arm length of 13.3 angstroms. It possesses two maleimide (B117702) groups that specifically react with sulfhydryl groups (–SH) on cysteine residues, forming stable thioether bonds. The presence of a disulfide bond within the spacer arm allows for the cleavage of the crosslinker under reducing conditions, a critical feature for the analysis of crosslinked proteins. Due to its cell membrane permeability, this compound can be utilized for both in vitro and in vivo crosslinking studies.[1]

The specificity of the maleimide groups for sulfhydryls is optimal at a pH range of 6.5-7.5.[2][3] At pH 7, the reaction with a sulfhydryl group is approximately 1,000 times more efficient than with an amine group.[2] This high specificity allows for targeted crosslinking of proteins through their cysteine residues.

Key Applications of this compound Crosslinking

-

Identification of Protein-Protein Interactions: Stabilize transient or weak interactions to facilitate their detection.

-

Structural Analysis of Protein Complexes: Provide distance constraints for modeling the three-dimensional structure of protein complexes.

-

Investigation of Protein Conformation: Probe for changes in protein conformation that bring cysteine residues into proximity.

Quantitative Data Summary

Optimizing the crosslinking reaction is crucial for successful identification of protein-protein interactions. The following table summarizes key quantitative parameters for this compound crosslinking experiments. It is important to note that these are starting recommendations, and empirical optimization is essential for each specific biological system.[2][4]

| Parameter | Recommended Range | Notes |

| This compound to Protein Molar Ratio | 2:1 to 20:1 | A 2- to 3-fold molar excess over sulfhydryl-containing proteins is a good starting point.[2] Higher ratios may be needed for complex samples or less abundant proteins. |

| Protein Concentration | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular crosslinking. |

| Reaction pH | 6.5 - 7.5 | Optimal for specific reaction of maleimides with sulfhydryls.[2][3] |

| Incubation Time | 30 - 120 minutes | 1 hour at room temperature or 2 hours at 4°C are common starting points.[2] |

| Quenching Reagent Concentration | 20 - 50 mM | Cysteine or β-mercaptoethanol can be used to quench the reaction. |

| Cleavage Reagent Concentration | 10 - 100 mM | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are effective.[1][2] |

| Cleavage Time | 5 - 30 minutes | Heating for 5 minutes in SDS-PAGE sample buffer with a reducing agent is often sufficient.[2] |

Experimental Protocols

I. In Vitro this compound Crosslinking of Purified Proteins

This protocol describes the crosslinking of two or more purified proteins in solution.

Materials:

-

Purified protein(s) of interest in a sulfhydryl-free buffer (e.g., Phosphate Buffered Saline, pH 7.2)

-

This compound crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Cysteine or β-mercaptoethanol)

-

Reducing sample buffer for SDS-PAGE (containing DTT or TCEP)

Protocol:

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 20 mM.

-

Prepare Protein Solution: Dissolve the purified protein(s) in a sulfhydryl-free buffer at a concentration of 0.1-5 mg/mL. Ensure the buffer does not contain any sulfhydryl-containing compounds.

-

Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 2- to 3-fold molar excess is a recommended starting point.[2]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer, such as cysteine or β-mercaptoethanol, to a final concentration of 20-50 mM to react with any excess this compound. Incubate for 15 minutes at room temperature.

-

Analysis by SDS-PAGE:

-

To visualize the crosslinked complexes, mix an aliquot of the quenched reaction with a non-reducing SDS-PAGE sample buffer and analyze on a polyacrylamide gel.

-

To confirm the cleavability of the crosslinker, mix another aliquot with a reducing SDS-PAGE sample buffer (containing 50-100 mM DTT or TCEP) and heat at 95-100°C for 5 minutes before loading on the gel.[2]

-

II. In Vivo this compound Crosslinking in Cultured Cells

This protocol outlines a general procedure for crosslinking proteins within living cells.

Materials:

-

Cultured cells expressing the protein(s) of interest

-

Phosphate Buffered Saline (PBS)

-

This compound crosslinker

-

Anhydrous DMSO or DMF

-

Lysis buffer (RIPA or similar, ensure it is free of sulfhydryl-containing reagents)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Cysteine)

Protocol:

-

Cell Preparation: Wash the cultured cells twice with ice-cold PBS.

-

Crosslinking: Resuspend the cells in PBS. Add freshly prepared this compound (dissolved in DMSO) to the cell suspension to the desired final concentration (typically in the range of 1-5 mM).

-

Incubation: Incubate the cells for 30 minutes at room temperature with gentle mixing.

-

Quenching: Pellet the cells by centrifugation and wash once with PBS. Resuspend the cells in a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) and incubate for 15 minutes to quench the crosslinking reaction.

-

Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Downstream Analysis: The cell lysate containing the crosslinked protein complexes can now be used for downstream applications such as immunoprecipitation followed by mass spectrometry.

III. Sample Preparation for Mass Spectrometry

This protocol describes the preparation of crosslinked samples for identification of interacting proteins by mass spectrometry.

Materials:

-

Crosslinked protein sample (from in vitro or in vivo experiments)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

Protocol:

-

Immunoprecipitation (Optional): Enrich for the protein of interest and its crosslinked partners from the cell lysate using a specific antibody.

-

Elution and Reduction: Elute the immunoprecipitated proteins. Add DTT to a final concentration of 10-20 mM or TCEP to 5-10 mM and incubate for 30 minutes at 56°C to cleave the this compound crosslinker and reduce disulfide bonds within the proteins.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 40-50 mM. Incubate for 20-30 minutes in the dark to alkylate the free sulfhydryl groups.

-

Enzymatic Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 spin column or similar device.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the crosslinked peptides and the corresponding interacting proteins. Several software packages are available for the analysis of crosslinking data, including pLink, XlinkX, and MeroX.

Visualizing Experimental Workflows and Signaling Pathways

This compound Crosslinking Mechanism

Caption: Mechanism of this compound crosslinking and cleavage.

General Experimental Workflow for Protein Interaction Discovery

Caption: Experimental workflow for identifying protein-protein interactions using this compound.

Application in Signaling Pathways: Targeting Cysteine Residues in the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The components of this pathway, such as the kinases MEK and ERK, contain cysteine residues that can be targeted by sulfhydryl-reactive crosslinkers like this compound.[5] Crosslinking could be employed to study the dynamic interactions between kinases and their substrates or regulatory proteins within this pathway. For instance, this compound could be used to capture the transient interaction between MEK and ERK during the phosphorylation and activation of ERK. While direct studies using this compound on the core MAPK cascade are not widely published, the presence of reactive cysteines makes this a viable and promising approach for future investigations. A related study has successfully used the sulfhydryl-reactive crosslinker bismaleimidoethane (B1261102) (BMOE) to probe the conformational flexibility of the dimeric protein DJ-1, which is involved in modulating MAPK signaling.[6]

References

- 1. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. mstechno.co.jp [mstechno.co.jp]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Role of a cysteine residue in the active site of ERK and the MAPKK family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing DTME for Immunoprecipitation-Mass Spectrometry to Capture Protein-Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics.[1] Immunoprecipitation followed by mass spectrometry (IP-MS) is a cornerstone technique for identifying PPIs. However, this method often fails to capture weak or transient interactions that dissociate during the lengthy washing steps required to reduce background noise. To overcome this limitation, in vivo or in situ chemical crosslinking can be employed to covalently stabilize protein complexes before cell lysis and immunoprecipitation.[2]

Dithio-bismaleimidoethane (DTME) is a homobifunctional, thiol-reactive crosslinking agent. Its key feature is a disulfide bond within its 13.3 Å spacer arm, which can be readily cleaved by reducing agents.[3] This allows for the stabilization of protein complexes during the immunoprecipitation workflow and the subsequent release of interacting partners prior to mass spectrometry analysis. This "reversible" crosslinking strategy, often referred to as Reversible Cross-Link Immuno-Precipitation (ReCLIP), is particularly advantageous for studying labile protein complexes with minimal background contamination.[3] this compound specifically forms crosslinks between the sulfhydryl groups of cysteine residues on interacting proteins that are in close proximity.[3]

This application note provides a detailed protocol for using this compound in an IP-MS workflow to identify protein interaction partners.

Principle of the Method

The this compound-IP-MS workflow involves several key steps. First, intact cells are treated with the membrane-permeable this compound, which covalently crosslinks proteins based on cysteine proximity. The reaction is then quenched, and the cells are lysed. The protein of interest (the "bait") is immunoprecipitated along with its crosslinked binding partners (the "prey"). After stringent washing to remove non-specific binders, the disulfide bond in the this compound linker is cleaved using a reducing agent, releasing the prey proteins. The bait protein, antibody, and beads are discarded, resulting in a purified sample of interacting proteins that can be identified by mass spectrometry.

Experimental Workflow Diagram

The overall experimental process from cell treatment to data analysis is outlined below.

Caption: Workflow for this compound-based Immunoprecipitation-Mass Spectrometry (IP-MS).

Detailed Application Protocol

This protocol is adapted for a starting material of approximately 1x10⁸ cells (e.g., four 15 cm dishes at 90% confluency).[3] Optimization may be required depending on the protein of interest and cell type.

Materials and Reagents

-

Crosslinker: Dithio-bismaleimidoethane (this compound)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 20 mM Tris-HCl, pH 7.5

-

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100 with protease and phosphatase inhibitors.

-

Wash Buffer: NETN Buffer (20 mM Tris pH 7.5, 1 mM EDTA, 0.5% NP-40, 150 mM NaCl)

-

Elution Buffer: 2x Laemmli Sample Buffer with 100 mM Dithiothreitol (DTT)

-

-

Antibody: Specific antibody for the protein of interest.

-

Beads: Protein A/G magnetic beads.

In-Cell Crosslinking

-

Preparation: Culture cells to the desired confluency. For four 15 cm dishes, prepare approximately 50 mL of crosslinking solution.

-

Crosslinker Solution: Immediately before use, prepare a 20 mM stock solution of this compound in anhydrous DMSO. Dilute this stock into room temperature PBS (pH 7.4) to a final working concentration of 0.5 mM.[3]

-

Cell Washing: Aspirate the culture medium and wash the cells twice with room temperature PBS to remove any residual media components.[3]

-

Crosslinking Reaction: Add 10 mL of the 0.5 mM this compound solution to each 15 cm plate. Incubate for 30 minutes at room temperature with occasional gentle agitation.[3]

-

Quenching: Aspirate the this compound solution. Add 10 mL of Quenching Solution to each plate and incubate for 15 minutes at room temperature to quench any unreacted this compound.[3]

Immunoprecipitation

-

Cell Lysis: Aspirate the quenching solution and wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of ice-cold Lysis Buffer per 1x10⁸ cells.

-

Lysate Preparation: Incubate the cell suspension on ice for 30 minutes with periodic vortexing. Sonicate the lysate briefly to shear chromatin and reduce viscosity. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation: Transfer the cleared supernatant to a new tube. Add the primary antibody (amount to be optimized, typically 2-5 µg) and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add an appropriate amount of pre-washed Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads four times with 1 mL of ice-cold Wash Buffer. These stringent washes are critical for removing non-specifically bound proteins.

Elution and Sample Preparation for Mass Spectrometry

-

Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer (2x Laemmli with 100 mM DTT) directly to the beads. The DTT will cleave the disulfide bond within the this compound crosslinker, releasing the prey proteins from the bait-antibody-bead complex.

-

Heating: Heat the sample at 95°C for 10 minutes to complete the elution and reduction process.

-

Sample Collection: Briefly centrifuge the tubes and place them on a magnetic stand. Carefully collect the supernatant, which now contains the purified interacting proteins.

-

Alkylation: To prevent disulfide bonds from reforming, alkylate the sample by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 30 minutes in the dark at room temperature.

-

Protein Digestion: The sample is now ready for in-gel or in-solution trypsin digestion according to standard mass spectrometry protocols. Briefly, run the sample a short distance into an SDS-PAGE gel, excise the protein band, and perform in-gel digestion. Alternatively, use an in-solution digestion protocol after buffer exchange.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation and Analysis

The raw data from the mass spectrometer should be searched against a relevant protein database using a search engine like Mascot or Sequest. A key advantage of this method is the low background, meaning proteins identified with high confidence are likely true interactors. For quantitative analysis, label-free quantification (LFQ) can be employed, comparing the signal intensities of identified proteins in the this compound-IP sample against a negative control (e.g., IP with a non-specific IgG).[4]

Table 1: Representative Data from a Crosslink-IP-MS Experiment on the Akt Kinase